molecular formula C13H8BrClF2S B7999149 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443341-04-5

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7999149
CAS No.: 1443341-04-5
M. Wt: 349.62 g/mol
InChI Key: FMKCVWXFKQPOLG-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, chlorine, and a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene typically involves multiple steps, starting with the halogenation of benzene derivatives. One common method involves the bromination of 4-fluorobenzene using a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The resulting 1-bromo-4-fluorobenzene can then undergo further reactions to introduce the sulfanylmethyl group and additional halogen substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, while nucleophilic substitution can introduce various functional groups onto the benzene ring.

Scientific Research Applications

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of new drugs and therapeutic agents.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

    Agrochemicals: It can be used as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects. The molecular pathways involved would depend on the specific biological system being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of multiple halogen substituents and a sulfanylmethyl group on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and potential applications compared to other halogenated benzenes. The presence of both bromine and fluorine atoms allows for selective reactions, while the sulfanylmethyl group can participate in further chemical modifications.

Properties

IUPAC Name

1-bromo-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF2S/c14-11-3-1-9(16)5-8(11)7-18-10-2-4-13(17)12(15)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKCVWXFKQPOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160576
Record name Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443341-04-5
Record name Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443341-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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